molecular formula C13H14O2 B14186651 3-[(4-Ethenylphenyl)methyl]oxolan-2-one CAS No. 876156-34-2

3-[(4-Ethenylphenyl)methyl]oxolan-2-one

Cat. No.: B14186651
CAS No.: 876156-34-2
M. Wt: 202.25 g/mol
InChI Key: GECHIQHIXHHBOE-UHFFFAOYSA-N
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Description

3-[(4-Ethenylphenyl)methyl]oxolan-2-one is an organic compound with the molecular formula C12H12O2 It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Ethenylphenyl)methyl]oxolan-2-one typically involves the reaction of 4-ethenylbenzyl alcohol with oxalyl chloride to form the corresponding oxalate ester. This intermediate is then cyclized under acidic conditions to yield the desired oxolane derivative. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Ethenylphenyl)methyl]oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-[(4-Ethenylphenyl)methyl]oxolan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and delivery systems.

    Industry: It is utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-Ethenylphenyl)methyl]oxolan-2-one involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Ethylphenyl)methyl]oxolan-2-one
  • 3-[(4-Methylphenyl)methyl]oxolan-2-one
  • 3-[(4-Propylphenyl)methyl]oxolan-2-one

Uniqueness

3-[(4-Ethenylphenyl)methyl]oxolan-2-one is unique due to its ethenyl group, which imparts distinct chemical reactivity and potential applications. This structural feature differentiates it from other similar compounds and contributes to its versatility in various research and industrial contexts.

Properties

CAS No.

876156-34-2

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

3-[(4-ethenylphenyl)methyl]oxolan-2-one

InChI

InChI=1S/C13H14O2/c1-2-10-3-5-11(6-4-10)9-12-7-8-15-13(12)14/h2-6,12H,1,7-9H2

InChI Key

GECHIQHIXHHBOE-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)CC2CCOC2=O

Origin of Product

United States

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